Ethyl 2-fluoroindolizine-3-carboxylate
Description
Ethyl 2-fluoroindolizine-3-carboxylate is a fluorinated indolizine derivative characterized by a fluorine substituent at the 2-position and an ethyl carboxylate group at the 3-position. Indolizines are bicyclic aromatic systems with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
Properties
IUPAC Name |
ethyl 2-fluoroindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10-9(12)7-8-5-3-4-6-13(8)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOEMIPGIWNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2N1C=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514338 | |
| Record name | Ethyl 2-fluoroindolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648418-46-6 | |
| Record name | Ethyl 2-fluoroindolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoroindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoroindolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-fluoroindolizine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the indolizine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may bind to enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Indolizine Carboxylates
Key structural analogues include:
Key Observations:
- Substituent Effects: Fluorine at position 2 in the target compound contrasts with methyl (e.g., 2-methyl in ) or phenyl (e.g., 2-phenyl in ) groups.
- Biological Activity: Compounds with 7-acetyl/amino groups (e.g., ) show anticancer or antimicrobial activity, suggesting that substituent positioning significantly impacts bioactivity. The absence of a 7-substituent in Ethyl 2-fluoroindolizine-3-carboxylate may limit its direct cytotoxicity but could optimize pharmacokinetics.
- Synthetic Routes : this compound likely follows synthesis pathways analogous to (TLC-monitored acetonitrile-mediated reactions) or (HFIP-promoted Friedel–Crafts reactions).
Comparison with Indole Derivatives
While indolizines and indoles share aromaticity, their fused ring systems differ:
- Indolizines : Bicyclic structure with a bridgehead nitrogen, enabling diverse substitution patterns. This compound’s planar geometry may favor interactions with flat biological targets (e.g., DNA intercalation).
- Indoles: Monocyclic with a pyrrole ring fused to benzene. Fluorinated indoles like Ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate prioritize hydrogen bonding via amino/fluoro groups, whereas indolizines leverage nitrogen positioning for electronic modulation.
Research Findings and Implications
- Anticancer Potential: Ethyl 7-acetyl-2-methyl-3-(4-bromobenzoyl)indolizine-1-carboxylate exhibits IC₅₀ values comparable to doxorubicin against SiHa cells . This compound’s fluorine may enhance DNA affinity but requires empirical validation.
- Synthetic Flexibility: Substituents at positions 2, 3, and 7 are tunable for desired properties. For example, 3-carboxylate esters improve solubility, while 7-acetyl/amino groups enhance bioactivity .
- Structural Characterization : Techniques like NMR, IR, and LC-MS (as in ) are critical for confirming indolizine derivatives’ structures, with SHELX software aiding crystallographic analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
